![molecular formula C19H23N5O2S2 B3009546 N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-44-1](/img/structure/B3009546.png)
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of thiazolo[3,2-a]pyrimidinones, N-aryl-2-chloroacetamides serve as such building blocks. The synthesis route described in the research involves the use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which, through a series of reactions, leads to the formation of the desired thiazolo[3,2-a]pyrimidinone products. This process is characterized by the elimination of by-products such as aniline or 2-aminobenzothiazole, resulting in acceptable product yields. The confirmation of the molecular structure of the synthesized compounds is achieved through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of synthesized compounds is critical to their potential biological activity. In the case of the thiazolo[3,2-a]pyrimidinones, the confirmation of the structure is essential to ensure that the desired compound has been obtained. Single crystal X-ray data provides a definitive method for determining the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding how the compound might interact with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinones are complex and require precise control over reaction conditions. The use of doubly electrophilic building blocks like N-aryl-2-chloroacetamides indicates that multiple reactive sites are available for further chemical transformations. The elimination of by-products suggests that the reactions may involve nucleophilic substitution processes where the leaving group is replaced by another nucleophile, leading to the formation of the ring structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a thiazolo[4,5-d]pyrimidin-6(7H)-yl group in a molecule could affect its solubility, stability, and reactivity. These properties are important when considering the compound's potential use as a pharmaceutical agent, as they will affect its behavior in biological systems and its suitability for drug formulation. The antimicrobial activity of related compounds, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, suggests that the thiazole and pyrimidine rings contribute to the bioactivity of these molecules .
Case Studies and Anticancer Activity
In the search for new anticancer agents, the modification of existing molecular frameworks can lead to the discovery of compounds with significant biological activity. For example, attaching different aryloxy groups to the C2 position of the pyrimidine ring resulted in compounds with varying degrees of anticancer activity. One such compound demonstrated growth inhibition of about 20% against a panel of eight cancer cell lines, highlighting the potential of these synthesized molecules as anticancer agents. The study of these compounds' cytotoxic activity provides valuable insights into the relationship between chemical structure and biological function .
Antimicrobial Activity
The antimicrobial properties of novel organic compounds are of great interest in the development of new therapeutic agents. A series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their activity against various bacterial and fungal species. The compounds displayed potent antimicrobial activity, with some showing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) in the low micromolar range. These findings suggest that the synthesized compounds could serve as leads for the development of new antimicrobial drugs .
特性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-5-23(6-2)13-7-8-14(12(3)9-13)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)27-4/h7-9,11H,5-6,10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWWXCHYFQRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



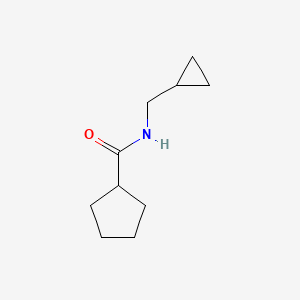
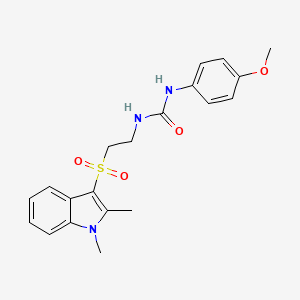
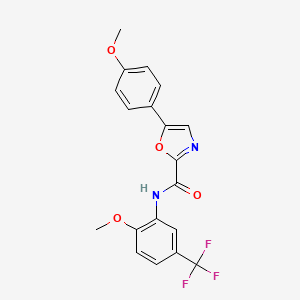
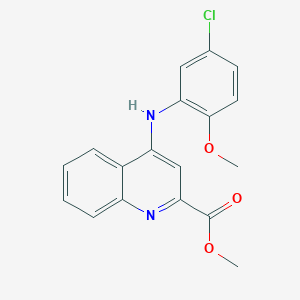
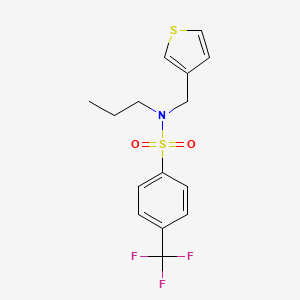
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)
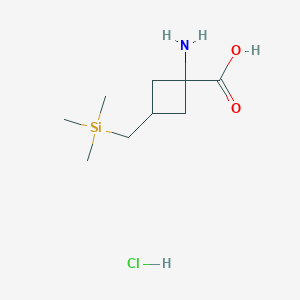

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)